7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS No.: 943656-55-1
Cat. No.: VC3749887
Molecular Formula: C8H7ClN2OS
Molecular Weight: 214.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943656-55-1 |
|---|---|
| Molecular Formula | C8H7ClN2OS |
| Molecular Weight | 214.67 g/mol |
| IUPAC Name | 7-(chloromethyl)-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
| Standard InChI | InChI=1S/C8H7ClN2OS/c1-5-4-11-7(12)2-6(3-9)10-8(11)13-5/h2,4H,3H2,1H3 |
| Standard InChI Key | FNZCXIFIXPCDQH-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=O)C=C(N=C2S1)CCl |
| Canonical SMILES | CC1=CN2C(=O)C=C(N=C2S1)CCl |
Introduction
7-(chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound characterized by its fused ring system combining thiazole and pyrimidine moieties. This section details the key chemical identifiers and physical properties of this compound based on available chemical databases and reference materials.
Basic Chemical Identifiers
The compound possesses several standardized identifiers used in chemical databases and research literature. These identifiers facilitate precise tracking and referencing of the compound across scientific platforms and publications.
| Property | Value |
|---|---|
| CAS Number | 943656-55-1 |
| Molecular Formula | C8H7ClN2OS |
| Molecular Weight | 214.67 g/mol |
| MDL Number | MFCD09971918 |
These standardized identifiers provide unambiguous reference points for researchers working with this compound, ensuring consistency across different scientific platforms and publications .
Synonyms and Alternative Nomenclature
The compound is known by several chemical names depending on the naming convention used. These synonyms are important for comprehensive literature searches and proper identification across different chemical databases and publications.
Several alternative names for this compound include:
-
7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
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5H-Thiazolo[3,2-a]pyrimidin-5-one, 7-(chloromethyl)-2-methyl-
The variety of nomenclature reflects different chemical naming conventions and highlights the importance of using standardized identifiers like CAS numbers for unambiguous identification.
Structural Characteristics
The molecular structure of 7-(chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one features a bicyclic heterocyclic system with functional groups that define its chemical behavior and potential applications. Understanding this structure is crucial for predicting reactivity and designing synthetic pathways.
Core Structure
The compound contains a fused bicyclic system consisting of thiazole and pyrimidine rings. The thiazole component contains sulfur and nitrogen atoms, while the pyrimidine ring features two nitrogen atoms. This heterocyclic framework gives the molecule distinctive electronic properties that influence its chemical behavior .
Functional Groups
The key functional groups present in this molecule include:
-
A chloromethyl group (-CH2Cl) at position 7
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A methyl group (-CH3) at position 2
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A ketone group (C=O) at position 5
The chloromethyl group is particularly significant as it provides a reactive site for nucleophilic substitution reactions, making this compound potentially valuable as a chemical intermediate in organic synthesis .
Synthesis Methodologies
The preparation of 7-(chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one involves specific reagents and reaction conditions. The documented synthetic route provides valuable information for researchers seeking to produce this compound for further studies or applications.
Precursors and Raw Materials
The primary synthetic pathway utilizes:
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2-Amino-5-methylthiazole
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Ethyl 4-chloroacetoacetate
These starting materials undergo condensation followed by cyclization to form the target bicyclic structure .
Reaction Conditions
The synthesis is typically performed under the following conditions:
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Reaction medium: Polyphosphoric acid
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Temperature: 110°C
-
Duration: 1 hour
This synthetic approach was documented in the Journal of Medicinal Chemistry in 2016 by Volgraf et al., suggesting its relevance to medicinal chemistry applications .
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | C650418 | 100mg | $60 |
| Biosynth Carbosynth | FC113983 | 250mg | $85 |
| Biosynth Carbosynth | FC113983 | 500mg | $150 |
| Matrix Scientific | 029533 | 500mg | $189 |
| Biosynth Carbosynth | FC113983 | 1g | $255 |
This pricing structure reflects the relatively specialized nature of the compound, with costs increasing proportionally with quantity .
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